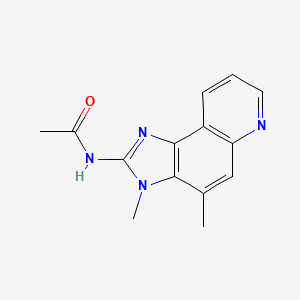
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is a chemical compound known for its unique structure and properties It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea typically involves the reaction of 1-methyl-1,2-dihydroacenaphthylene with isocyanates or urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea involves its interaction with specific molecular targets and pathways. The urea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)amine
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)alcohol
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)ketone
Uniqueness
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is unique due to its specific structure, which combines the acenaphthylene core with a urea functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other similar compounds.
属性
CAS 编号 |
6321-51-3 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
(1-methyl-2H-acenaphthylen-1-yl)urea |
InChI |
InChI=1S/C14H14N2O/c1-14(16-13(15)17)8-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7H,8H2,1H3,(H3,15,16,17) |
InChI 键 |
KYXBQJSDQINBIO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC3=C2C1=CC=C3)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)









![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
